2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole
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Overview
Description
2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole is a heterocyclic compound that contains both thiophene and oxadiazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold in the design of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with thiophene-2-carboxylic acid under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. Industrial production would also focus on minimizing waste and improving the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity could be attributed to the inhibition of kinases or other proteins involved in cell proliferation.
Comparison with Similar Compounds
2-Ethyl-5-(thiophen-2-YL)-1,3,4-oxadiazole can be compared with other similar heterocyclic compounds such as:
2-Phenyl-5-(thiophen-2-YL)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of an ethyl group.
2-Methyl-5-(thiophen-2-YL)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(furan-2-YL)-1,3,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of the ethyl group and the thiophene ring, which imparts distinct electronic and biological properties.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-7-9-10-8(11-7)6-4-3-5-12-6/h3-5H,2H2,1H3 |
InChI Key |
DALHYFFXEUVUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
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